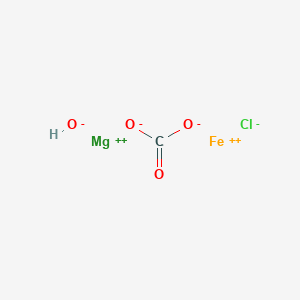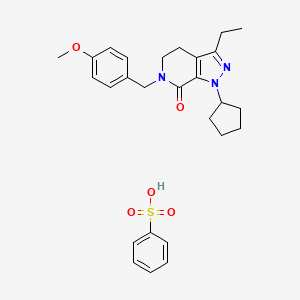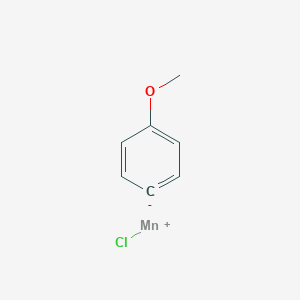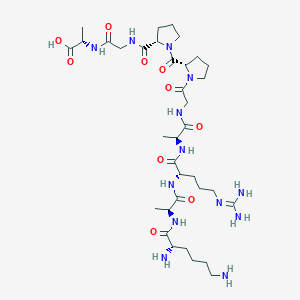![molecular formula C14H20BrNO B12579235 1-Benzyl-3-hydroxy-1-azabicyclo[2.2.2]octan-1-ium bromide CAS No. 203335-99-3](/img/structure/B12579235.png)
1-Benzyl-3-hydroxy-1-azabicyclo[2.2.2]octan-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-3-hydroxy-1-azabicyclo[222]octan-1-ium bromide is a quaternary ammonium compound with a bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-hydroxy-1-azabicyclo[2.2.2]octan-1-ium bromide typically involves the reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO) with benzyl bromide. The reaction is carried out in methanol at room temperature, resulting in the formation of the desired product along with a small amount of disubstituted DABCO as a byproduct .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The reaction mixture is typically stirred overnight, and the product is isolated by precipitation in diethyl ether, followed by filtration and drying under high vacuum .
化学反応の分析
Types of Reactions
1-Benzyl-3-hydroxy-1-azabicyclo[2.2.2]octan-1-ium bromide undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions
Nucleophilic Substitution: This reaction involves the exchange of the bromide ion with other nucleophiles.
Oxidation: The compound can be oxidized using periodate to form corresponding carbonyl compounds.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with periodate converts oximes to carbonyl compounds and β-keto sulfoxides .
科学的研究の応用
1-Benzyl-3-hydroxy-1-azabicyclo[2.2.2]octan-1-ium bromide has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of polymers and other materials with unique properties.
作用機序
The mechanism of action of 1-Benzyl-3-hydroxy-1-azabicyclo[2.2.2]octan-1-ium bromide involves its interaction with molecular targets through ionic and covalent bonding. The quaternary ammonium group allows it to interact with negatively charged sites on biological molecules, leading to various biological effects. The exact pathways and molecular targets are still under investigation .
類似化合物との比較
Similar Compounds
1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane Periodate: This compound is similar in structure but has different chemical properties and applications.
1,4-Diazabicyclo[2.2.2]octane (DABCO): The parent compound used in the synthesis of 1-Benzyl-3-hydroxy-1-azabicyclo[2.2.2]octan-1-ium bromide.
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with different chemical properties and applications.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
特性
CAS番号 |
203335-99-3 |
|---|---|
分子式 |
C14H20BrNO |
分子量 |
298.22 g/mol |
IUPAC名 |
1-benzyl-1-azoniabicyclo[2.2.2]octan-3-ol;bromide |
InChI |
InChI=1S/C14H20NO.BrH/c16-14-11-15(8-6-13(14)7-9-15)10-12-4-2-1-3-5-12;/h1-5,13-14,16H,6-11H2;1H/q+1;/p-1 |
InChIキー |
NQZUOOSTSXGBLS-UHFFFAOYSA-M |
正規SMILES |
C1C[N+]2(CCC1C(C2)O)CC3=CC=CC=C3.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrrolidine, 1-[[5-(2,5-dimethylphenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12579155.png)
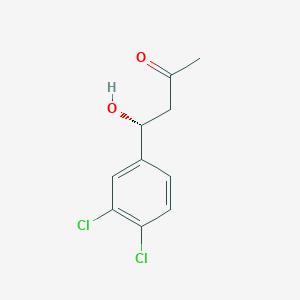
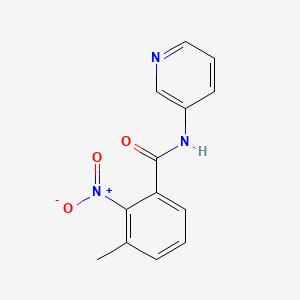
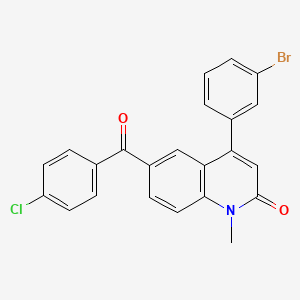
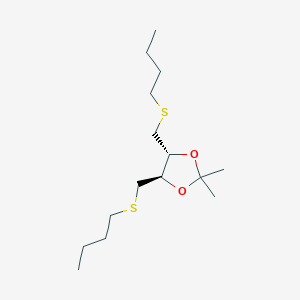



-](/img/structure/B12579212.png)

